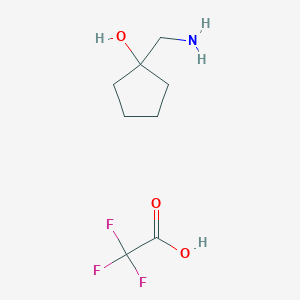

1-(AMINOMETHYL)CYCLOPENTANOL TFA salt

Description

Properties

Molecular Formula |

C8H14F3NO3 |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

1-(aminomethyl)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c7-5-6(8)3-1-2-4-6;3-2(4,5)1(6)7/h8H,1-5,7H2;(H,6,7) |

InChI Key |

KIVJUPCHXSUZKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminomethyl Cyclopentanol Tfa Salt and Its Stereoisomers

Established Synthetic Pathways to the Cyclopentanol (B49286) Core

The construction of the 1-(aminomethyl)cyclopentanol (B1282178) scaffold relies on foundational organic reactions that build the cyclopentane (B165970) ring and introduce the requisite functional groups. A primary and straightforward approach begins with the commercially available starting material, cyclopentanone (B42830).

Reductive Amination Strategies for Aminomethyl Group Introduction

A key strategy for the synthesis of 1-(aminomethyl)cyclopentanol involves the introduction of the aminomethyl group through the reduction of a nitrile intermediate. This pathway, a variation of reductive amination, begins with the formation of a cyanohydrin from cyclopentanone.

The reaction of cyclopentanone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by a Lewis acid like zinc bromide (ZnBr₂), yields 1-hydroxycyclopentanecarbonitrile. nih.gov This cyanohydrin intermediate possesses the carbon framework of the target molecule. The subsequent and crucial step is the reduction of the nitrile group to a primary amine. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. nih.gov The hydride reagent attacks the carbon of the nitrile, and after an aqueous workup, the aminomethyl group is revealed, yielding the 1-(aminomethyl)cyclopentanol product. The final TFA salt can then be prepared by treating the free base with trifluoroacetic acid.

Table 1: Synthesis of 1-(aminomethyl)cyclopentanol via Cyanohydrin Reduction

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Cyclopentanone | TMSCN, ZnBr₂ | 1-Hydroxycyclopentanecarbonitrile | Not Isolated |

Stereoselective Approaches to Chiral Aminocyclopentanols

While 1-(aminomethyl)cyclopentanol itself is achiral, the introduction of substituents on the cyclopentane ring creates stereocenters, necessitating stereoselective synthetic methods. The principles of stereocontrol are critical in pharmaceutical chemistry, where single stereoisomers are often required.

Achieving enantioselectivity in the synthesis of chiral derivatives of 1-(aminomethyl)cyclopentanol hinges on establishing the absolute stereochemistry of the quaternary carbon (C1). While specific methods for the title compound are not widely documented, several strategies can be applied based on analogous transformations.

One potential approach is the asymmetric synthesis of the key intermediate, 1-hydroxycyclopentanecarbonitrile. The enantioselective addition of a cyanide equivalent to cyclopentanone can be achieved using chiral catalysts. Another powerful strategy involves the use of a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral oxazolidinone auxiliary, derived from a natural amino acid, could be acylated and then subjected to a stereoselective reaction to build the cyclopentane core before the auxiliary is cleaved and recovered. nih.gov

Enzymatic resolutions represent another established method. A racemic mixture of an intermediate, such as a protected aminocyclopentanol derivative, can be subjected to an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing for the separation of the two. researchgate.net

Diastereoselective control becomes relevant when a molecule contains two or more stereocenters. In the context of cyclopentanol synthesis, if a chiral center already exists on the ring, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone in a substituted cyclopentanone can be highly diastereoselective.

A common strategy is substrate-directed reduction. The existing stereocenter can sterically hinder one face of the molecule, forcing the reagent to attack from the less hindered face. For instance, the reduction of a chiral 2,3-disubstituted cyclopentenone using a reducing agent like Red-Al can proceed with high diastereoselectivity to give the corresponding allylic alcohol with exclusively anti stereochemistry. nih.gov This principle of "substrate control" is fundamental in building complex, multi-stereocenter molecules, ensuring the desired relative stereochemistry between the newly formed alcohol and other substituents on the cyclopentane ring.

Novel Methodologies for Enhanced Synthetic Efficiency

Modern synthetic chemistry seeks to improve efficiency by reducing the number of steps, minimizing waste, and increasing complexity in a single operation. Cascade reactions and multicomponent strategies are at the forefront of these efforts.

Cascade Reactions and Multicomponent Strategies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. This approach offers significant advantages in synthetic efficiency.

The assembly of highly functionalized cyclopentane rings can be achieved through such elegant cascades. For example, an asymmetric multicatalytic formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde has been developed. nih.gov This process, using a combination of a secondary amine catalyst and an N-heterocyclic carbene (NHC) catalyst, initiates a Michael addition followed by an intramolecular crossed benzoin (B196080) reaction. nih.gov This sequence rapidly constructs a densely functionalized cyclopentanone with three contiguous stereocenters in high enantioselectivity. nih.gov Although this specific reaction yields a cyclopentanone, the principle demonstrates a powerful strategy for building the core cyclopentane ring with significant stereochemical complexity in a single step.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, also represent a highly efficient synthetic strategy. An enantioselective multicomponent coupling between [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) has been shown to produce α-chiral bicyclo[1.1.1]pentanes, showcasing how multiple simple starting materials can be combined to rapidly generate complex chiral structures. nih.gov The application of similar design principles could lead to novel and highly efficient syntheses of functionalized aminocyclopentanols.

Green Chemistry Principles in Aminocyclopentanol Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like 1-(aminomethyl)cyclopentanol is crucial for minimizing environmental impact and enhancing sustainability. These principles focus on developing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of aminocyclopentanols can be examined through several key areas, including the use of renewable feedstocks, the application of catalysis, and the adoption of safer solvents and reaction conditions.

Renewable Feedstocks for the Cyclopentane Core

A significant advancement in sustainable chemistry is the production of key chemical building blocks from renewable biomass rather than petrochemical sources. The cyclopentane ring, the core of 1-(aminomethyl)cyclopentanol, can be synthesized from lignocellulose-derived platform molecules. Furfural (B47365), which is widely available from biomass, can be catalytically converted to cyclopentanone or cyclopentanol. nih.gov This process involves hydrogenation and rearrangement reactions over various catalysts, such as Ru-Mo bimetallic systems. nih.gov By starting with cyclopentanone derived from a renewable feedstock, the entire synthetic route for 1-(aminomethyl)cyclopentanol gains a significantly improved environmental profile. nih.govresearchgate.net

Advancements in Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. In the context of aminocyclopentanol synthesis, both heterogeneous catalysis and biocatalysis present significant green advantages.

Heterogeneous Catalytic Hydrogenation: A common route to 1-(aminomethyl)cyclopentanol involves the reduction of a nitrile intermediate (1-hydroxycyclopentanecarbonitrile). The catalytic hydrogenation of nitriles is a widely used industrial method for producing primary amines due to its high atom economy. chemrxiv.org Green approaches in this area focus on replacing traditional, often harsh, reaction conditions with milder ones and employing more sustainable catalysts. chemrxiv.org Research has demonstrated the selective hydrogenation of nitriles to primary amines using various supported metal catalysts, including palladium and nickel, sometimes under continuous-flow conditions which can improve safety and efficiency. bme.hunih.govresearchgate.net The development of non-precious metal catalysts and systems that operate at lower pressures and temperatures contributes to a greener process. chemrxiv.orgrsc.org

Biocatalysis for Stereoselectivity: The synthesis of specific stereoisomers of aminocyclopentanols is critical for pharmaceutical applications. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful tool for achieving high enantioselectivity under mild, aqueous conditions. pharmasalmanac.comnih.govnih.gov Enzymes such as lipases, transaminases, and ketoreductases are highly effective for the synthesis of chiral amino alcohols. nih.govnih.govresearchgate.netfrontiersin.org For instance, the enzymatic resolution of racemic cis-2-aminocyclopentanol has been successfully achieved using Burkholderia cepacia lipase. researchgate.net This highlights the potential for biocatalytic methods to produce enantiomerically pure aminocyclopentanol precursors, avoiding the need for less efficient classical resolution techniques or complex chiral auxiliaries. pharmasalmanac.comgoogle.com

Safer Solvents and Reaction Conditions

The choice of solvent and reaction conditions has a profound impact on the environmental footprint of a chemical synthesis. Green chemistry encourages the use of safer, environmentally benign solvents and the reduction of energy consumption.

Benign Solvents: Water is an ideal green solvent, and its use in the synthesis of amino alcohols has been explored. organic-chemistry.org The aminolysis of epoxides to form β-amino alcohols, for example, can be performed efficiently in water without any catalyst. organic-chemistry.org Furthermore, novel bio-based solvents like Cyrene, which is derived from cellulose, are emerging as sustainable alternatives to conventional polar aprotic solvents like DMF or NMP. nih.govresearchgate.netnih.govrsc.org Cyrene is biodegradable and has a favorable toxicity profile, making it a promising medium for various organic transformations. nih.govrsc.org

Solvent-Free and Energy-Efficient Methods: Eliminating the solvent altogether represents a significant step towards a greener process. Solvent-free (neat) reactions for the synthesis of amino alcohols, such as the ring-opening of epoxides with amines or certain aldol (B89426) reactions, have been reported to proceed in high yields. organic-chemistry.orgacs.orgresearchgate.net Additionally, innovative energy sources can reduce the reliance on conventional heating. Visible-light photocatalysis, for example, enables the synthesis of 1,2-amino alcohols at room temperature, often using water as the solvent, thereby offering a mild and energy-efficient synthetic route. rsc.orgrsc.org

The following table summarizes the application of green chemistry principles to the synthesis of aminocyclopentanols.

| Green Chemistry Principle | Application in Aminocyclopentanol Synthesis | Method/Reagent Example | Environmental Benefit |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis of the cyclopentane ring | Conversion of biomass-derived furfural to cyclopentanone/cyclopentanol | Reduces reliance on petrochemicals. nih.govnih.gov |

| Catalysis | Reduction of nitrile intermediate to primary amine | Heterogeneous catalytic hydrogenation with recyclable catalysts (e.g., Pd/C, Ni/SiO2) | High atom economy; avoids stoichiometric reducing agents; milder conditions. chemrxiv.orgbme.hu |

| Catalysis (Biocatalysis) | Stereoselective synthesis/resolution of chiral aminocyclopentanols | Enzymatic resolution using lipases (e.g., from Burkholderia cepacia) | High enantioselectivity; mild, aqueous conditions; reduces waste from chiral separations. pharmasalmanac.comresearchgate.net |

| Use of Safer Solvents | General reaction medium | Replacing traditional organic solvents with water or bio-derived solvents like Cyrene | Reduces toxicity and environmental pollution. organic-chemistry.orgnih.gov |

| Design for Energy Efficiency / Safer Conditions | General synthesis of amino alcohol precursors | Solvent-free reactions; visible-light photocatalysis | Minimizes solvent waste; reduces energy consumption by operating at ambient temperature. researchgate.netrsc.org |

By thoughtfully applying these principles—from sourcing starting materials from biomass to employing highly efficient catalytic methods and adopting safer solvents—the synthesis of 1-(aminomethyl)cyclopentanol and its stereoisomers can be made significantly more sustainable and environmentally responsible.

Reactivity and Chemical Transformations of 1 Aminomethyl Cyclopentanol Tfa Salt

Functional Group Interconversions of the Aminomethyl Moiety

The primary aminomethyl group is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Functionalization Strategies (e.g., Amidation, Alkylation)

Amidation: The primary amine of 1-(aminomethyl)cyclopentanol (B1282178) can be readily acylated to form amides. This transformation is typically carried out by reacting the free amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. The reaction with acyl chlorides is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. A common strategy for the protection of the amino group is the formation of a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521). The Boc group is stable under many reaction conditions but can be easily removed with mild acid, making it an excellent protecting group in multi-step syntheses.

Alkylation: N-alkylation of the aminomethyl group can be achieved through several methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For instance, the reaction with formaldehyde (B43269) in the presence of a reducing agent will yield the N,N-dimethylated product.

| Reaction Type | Reagent/Conditions | Product Type |

| Amidation | Acyl chloride, base | N-acyl derivative |

| Amidation (Boc Protection) | Boc₂O, base | N-Boc protected amine |

| Alkylation | Alkyl halide, base | N-alkyl derivative (mono- and poly-alkylation possible) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₄ | N-alkyl derivative (controlled mono-alkylation) |

Transformations Involving the Primary Amine (e.g., Diazotization, Derivatization)

Diazotization: The treatment of the primary amine of 1-(aminomethyl)cyclopentanol with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of an unstable diazonium salt. In the case of 1-(aminomethyl)cycloalkanols, this diazotization can initiate a Tiffeneau–Demjanov rearrangement. This reaction involves the 1,2-migration of a carbon atom of the cyclopentane (B165970) ring, leading to a ring-expanded ketone. For 1-(aminomethyl)cyclopentanol, this rearrangement would yield cyclohexanone (B45756). This transformation provides a valuable synthetic route for increasing the ring size of cyclic systems by one carbon atom.

Derivatization: The primary amine can be derivatized with various reagents for analytical or synthetic purposes. For example, reaction with isothiocyanates yields thioureas, while reaction with sulfonyl chlorides produces sulfonamides. These derivatives often exhibit different physical and chemical properties compared to the parent amine, which can be advantageous in certain applications.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group on the cyclopentane ring offers another site for chemical modification, although its reactivity can be influenced by steric hindrance.

O-Functionalization (e.g., Esterification, Etherification)

Esterification: The tertiary hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. However, due to the steric hindrance of the tertiary alcohol, this reaction may require forcing conditions. A more efficient method for esterifying tertiary alcohols is the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification: The formation of ethers from the tertiary hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Due to the steric bulk around the tertiary hydroxyl group, the formation of the alkoxide and the subsequent nucleophilic attack can be challenging.

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Esterification | Acyl chloride/anhydride, DMAP | Ester |

| Etherification (Williamson) | Base, Alkyl halide | Ether |

Oxidation and Reduction Pathways

Oxidation: Tertiary alcohols, such as the one in 1-(aminomethyl)cyclopentanol, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.orgchemguide.co.uk Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Reduction: The hydroxyl group itself is not susceptible to reduction. However, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This sulfonate ester can then be displaced by a hydride reagent, such as lithium aluminum hydride (LiAlH₄), to effectively remove the hydroxyl group and replace it with a hydrogen atom.

Cyclopentane Ring Modifications and Transformations

As previously mentioned in section 3.1.2, the most significant transformation involving the cyclopentane ring of 1-(aminomethyl)cyclopentanol is the Tiffeneau–Demjanov rearrangement. nih.gov This reaction, initiated by the diazotization of the primary amine, results in a one-carbon ring expansion to form cyclohexanone. This provides a powerful tool for accessing six-membered ring systems from five-membered ring precursors. Other modifications of the cyclopentane ring itself are less common without prior functionalization of the ring.

Ring Expansion and Contraction Methodologies

The structural arrangement of a primary amine adjacent to a tertiary alcohol on a cyclopentane ring makes 1-(aminomethyl)cyclopentanol an ideal substrate for specific classes of molecular rearrangements that enable the selective expansion or contraction of the carbocyclic framework.

Ring Expansion: The Tiffeneau-Demjanov Rearrangement

A prominent and well-documented ring expansion methodology applicable to 1-(aminomethyl)cyclopentanol is the Tiffeneau-Demjanov rearrangement. ddugu.ac.inalfa-chemistry.com This reaction provides an efficient route for a one-carbon ring expansion of 1-aminomethyl-cycloalkanols to yield the corresponding enlarged cycloketone. ddugu.ac.inwikipedia.org

The reaction is initiated by the treatment of 1-(aminomethyl)cyclopentanol with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. The primary amine of the aminomethyl group undergoes diazotization to form a diazonium salt intermediate. This intermediate is unstable and readily expels a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a primary carbocation. alfa-chemistry.com

The formation of this highly reactive carbocation adjacent to the cyclopentyl ring triggers a 1,2-alkyl shift. A carbon-carbon bond of the cyclopentane ring migrates to the carbocationic center, leading to the formation of a more stable spirocyclic oxonium ion intermediate. This migration effectively expands the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring. The subsequent deprotonation of the oxonium ion yields the final product, cyclohexanone. ddugu.ac.in

Table 1: Tiffeneau-Demjanov Ring Expansion of 1-(aminomethyl)cyclopentanol

| Starting Material | Reagents | Key Intermediate | Product |

| 1-(aminomethyl)cyclopentanol | NaNO₂, HCl (aq) | Diazonium salt, Primary carbocation | Cyclohexanone |

Proposed Ring Contraction Methodologies

While direct ring contraction of 1-(aminomethyl)cyclopentanol is not a commonly reported transformation, established methodologies for ring contraction of cyclic ketones could be applied to derivatives of this compound. A plausible two-step sequence could involve the initial ring expansion to cyclohexanone, followed by a subsequent ring contraction to a cyclopentane derivative.

Favorskii Rearrangement: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones in the presence of a base. wikipedia.orgadichemistry.com To apply this to our system, the cyclohexanone product from the Tiffeneau-Demjanov rearrangement would first need to be α-halogenated, for instance, through α-bromination using bromine in acetic acid or N-bromosuccinimide. The resulting 2-bromocyclohexanone, upon treatment with a base such as sodium hydroxide or sodium methoxide, would undergo the Favorskii rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the base to yield a cyclopentanecarboxylic acid or its corresponding ester. wikipedia.orgadichemistry.com

Wolff Rearrangement: Another powerful method for ring contraction is the Wolff rearrangement of α-diazoketones. wikipedia.orgorganic-chemistry.org This would require the conversion of cyclohexanone into 2-diazocyclohexanone. This can be achieved through various methods, such as the reaction of the corresponding α-hydroxymethylenecyclohexanone with a sulfonyl azide. The resulting α-diazoketone, upon thermolysis, photolysis, or transition-metal catalysis (e.g., with silver oxide), would extrude dinitrogen to form a carbene intermediate. This carbene would then undergo a 1,2-rearrangement to form a ketene, which can be trapped by a suitable nucleophile (e.g., water, an alcohol, or an amine) to afford the corresponding cyclopentanecarboxylic acid or its derivative. wikipedia.orgmdpi.com

Table 2: Proposed Ring Contraction Pathways from Cyclohexanone

| Pathway | Starting Material | Key Intermediate(s) | Final Product |

| Favorskii Rearrangement | Cyclohexanone | 2-Bromocyclohexanone, Cyclopropanone intermediate | Cyclopentanecarboxylic acid/ester |

| Wolff Rearrangement | Cyclohexanone | 2-Diazocyclohexanone, Carbene, Ketene | Cyclopentanecarboxylic acid/ester/amide |

Introduction of Additional Functionality onto the Carbocyclic Ring

Beyond altering the ring size, the carbocyclic framework of 1-(aminomethyl)cyclopentanol can be a scaffold for the introduction of further functional groups. While direct functionalization of the parent molecule is challenging due to the presence of the reactive amine and hydroxyl groups, modern synthetic methodologies offer potential pathways for such transformations, likely requiring protection of the existing functional groups.

C-H Functionalization

Direct C-H bond activation is a powerful strategy for the introduction of new functional groups onto unactivated carbon atoms, thereby streamlining synthetic sequences. mdpi.com Transition-metal-catalyzed C-H functionalization reactions could potentially be applied to a protected derivative of 1-(aminomethyl)cyclopentanol. For instance, after N- and O-protection, a directed C-H activation approach could be envisioned. A directing group, possibly derived from the protected amine or alcohol, could guide a transition metal catalyst (e.g., palladium, rhodium, or iridium) to selectively activate a specific C-H bond on the cyclopentane ring. nih.gov This would allow for the introduction of various substituents, such as aryl, alkyl, or heteroatom-containing groups, at a defined position on the carbocyclic ring. The choice of catalyst and directing group would be crucial for controlling the regioselectivity of the functionalization.

Radical-Mediated Functionalization

Radical reactions offer another avenue for the functionalization of the cyclopentane ring. nih.gov For instance, a protected derivative of 1-(aminomethyl)cyclopentanol could be subjected to conditions that generate a radical on the carbocyclic ring. This could be achieved through hydrogen atom abstraction by a potent radical initiator. The resulting cyclopentyl radical could then be trapped by a variety of radical acceptors to introduce new functional groups. For example, reaction with electron-deficient olefins in a Giese reaction-type process would lead to the formation of a new carbon-carbon bond. Alternatively, trapping with radical halogenating agents or other radical traps could introduce heteroatom functionality. The regioselectivity of the initial hydrogen atom abstraction would be a key challenge to control in such a process.

Table 3: Potential Methodologies for Carbocyclic Ring Functionalization

| Methodology | Approach | Potential Transformation | Key Considerations |

| C-H Functionalization | Directed C-H activation using a transition metal catalyst | Arylation, Alkylation, etc. at a specific C-H bond | Requires protection of amine and alcohol; choice of directing group and catalyst is critical for selectivity. |

| Radical-Mediated Functionalization | Generation of a cyclopentyl radical and subsequent trapping | C-C bond formation, Halogenation, etc. | Requires protection of amine and alcohol; control of regioselectivity of radical formation can be challenging. |

Applications of 1 Aminomethyl Cyclopentanol Tfa Salt As a Synthetic Building Block and Scaffold

Utilization in Complex Molecule Synthesis

The unique structural features of 1-(aminomethyl)cyclopentanol (B1282178) make it an attractive starting material for the synthesis of complex organic molecules, particularly those with biological and pharmaceutical relevance. The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective functionalization, while the cyclopentane (B165970) ring provides a conformationally constrained scaffold.

Functionalized five-membered carbocyclic frameworks are core units in a vast number of natural products and biologically significant molecules. nih.gov The cyclopentane ring is a common motif in many bioactive compounds, and its incorporation can influence the molecule's conformation, lipophilicity, and metabolic stability. nih.gov Cyclic alcohols and their derivatives are frequently used as synthons—key units in a synthetic strategy—for preparing these complex structures. researchgate.net

The 1-(aminomethyl)cyclopentanol structure, containing a vicinal amino alcohol moiety, is particularly relevant as this feature is present in numerous FDA-approved drugs and natural products. nih.gov Researchers have successfully synthesized analogs of complex antibiotics, such as muraymycins, by replacing a ribose ring with a cyclopentane ring. nih.gov This substitution was designed to create analogs with reduced structural complexity and improved synthetic tractability, with one resulting analog showing antibacterial efficacy against Staphylococcus aureus. nih.gov Building blocks like 1-(aminomethyl)cyclopentanol are ideal starting points for such strategies, providing a pre-formed cyclopentane core that can be elaborated into sophisticated, biologically active molecules through methods like multicomponent reactions. mdpi.com

The cyclopentane core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, from prostaglandins (B1171923) to antiviral agents. nih.govresearchgate.net The synthesis of molecules containing these scaffolds often requires regio- and stereoselective methods to install the desired functionality. researchgate.net Utilizing building blocks that already contain the cyclopentane ring, such as 1-(aminomethyl)cyclopentanol, can significantly streamline the synthesis of these complex targets. organic-chemistry.org

For example, the synthesis of the core structure of pepluanin A, a potent P-glycoprotein inhibitor, highlights the strategic importance of constructing the central cyclopentane fragment. researchgate.net Similarly, the development of polyhydroxylated cyclopentane β-amino acids for incorporation into peptides demonstrates the value of the cyclopentane scaffold in creating novel biomolecules. acs.orgnih.gov The rigid nature of the cyclopentane ring, when integrated into a larger molecule, can help to lock in a specific three-dimensional conformation, which is often crucial for binding to a biological target. The bifunctionality of 1-(aminomethyl)cyclopentanol allows it to be readily incorporated into larger structures, serving as a lynchpin to build complex, polycyclic pharmaceutical scaffolds. nih.gov

Role in Asymmetric Catalysis and Chiral Auxiliary Development

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. Chiral amino alcohols are fundamental tools in this field, serving as ligands for metal catalysts, as organocatalysts themselves, or as covalently attached chiral auxiliaries that direct the stereochemical course of a reaction.

Chiral amino alcohols are highly effective ligands in transition metal-catalyzed asymmetric reactions. alfa-chemistry.comrsc.org The nitrogen of the amine and the oxygen of the alcohol can coordinate to a metal center, forming a stable chelate ring. When a chiral amino alcohol like 1-(aminomethyl)cyclopentanol is used, this chelation creates a rigid, well-defined chiral environment around the metal. nih.gov This chiral pocket can effectively differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Amino alcohol-based ligands have been successfully used in a variety of metal-catalyzed transformations, including reductions, cross-coupling reactions, and C-H functionalization. mdpi.commdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the amino alcohol backbone to optimize the catalyst's activity and selectivity for a specific reaction. nih.gov The conformationally restricted cyclopentane framework of 1-(aminomethyl)cyclopentanol makes it a promising candidate for creating robust and highly selective ligands for transition metal catalysis.

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Primary amino alcohols and their derivatives, particularly those derived from amino acids like proline, are among the most powerful classes of organocatalysts. researchgate.net They have been shown to be efficient catalysts for asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netnih.gov

Simple primary β-amino alcohols have demonstrated excellent catalytic activity in the Michael addition of β-keto esters to nitroalkenes, producing chiral products with high yields and stereoselectivities (up to 99% ee). nih.gov Derivatives of 1-(aminomethyl)cyclopentanol, which possess a similar structural motif, could be similarly employed. The amine can form an enamine or iminium ion intermediate with the substrate, while the hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. The rigid cyclopentane backbone would further restrict conformational flexibility, potentially leading to higher levels of asymmetric induction compared to more flexible acyclic catalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Chiral 1,2-amino alcohols are excellent precursors for one of the most reliable classes of chiral auxiliaries: oxazolidinones. scispace.com The amino alcohol is first cyclized, often with phosgene (B1210022) or a phosgene equivalent, to form the rigid oxazolidinone ring system. nih.govmdpi.combeilstein-archives.org This auxiliary is then acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions, such as enolate alkylations and aldol additions.

The utility of this approach has been demonstrated with the closely related compound (1S,2R)-2-aminocyclopentan-1-ol. nih.gov This amino alcohol was converted into a cyclopentano-fused oxazolidinone auxiliary. The N-propionyl derivative of this auxiliary was found to undergo aldol reactions with various aldehydes, yielding the syn-aldol adducts with nearly perfect diastereoselectivity (>99% de) and in good chemical yields. nih.gov The rigid, fused-ring structure of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. After the reaction, the auxiliary can be cleaved under mild conditions and recovered for reuse, releasing the enantiomerically enriched product. nih.gov This powerful strategy allows for the reliable creation of new stereocenters with a predictable outcome.

Table 1: Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary nih.gov

| Aldehyde Substrate | Product Yield (%) | Diastereomeric Excess (% de) |

| Isobutyraldehyde | 75 | >99 |

| Benzaldehyde | 80 | >99 |

| p-Anisaldehyde | 78 | >99 |

| trans-Cinnamaldehyde | 70 | >99 |

Derivatization for Material Science and Supramolecular Chemistry Research

The derivatization of 1-(aminomethyl)cyclopentanol TFA salt opens avenues for creating a diverse range of functional molecules. The primary amine and hydroxyl groups serve as key reaction sites for introducing various chemical moieties, thereby tuning the molecule's physical and chemical properties to suit specific applications in material science and supramolecular chemistry.

The bifunctional nature of 1-(aminomethyl)cyclopentanol allows it to act as a monomer or a cross-linking agent in the synthesis of polymeric structures. The amine and hydroxyl groups can participate in various polymerization reactions, such as condensation polymerization, to form polyesters, polyamides, and polyurethanes. The rigid cyclopentane ring incorporated into the polymer backbone can impart unique thermal and mechanical properties to the resulting material.

Research in this area focuses on synthesizing polymers with controlled architectures and functionalities. The derivatization of the core molecule before polymerization can introduce specific side chains that influence the polymer's solubility, biocompatibility, or responsiveness to external stimuli.

Table 1: Potential Polymer Architectures Incorporating 1-(aminomethyl)cyclopentanol

| Polymer Type | Linkage | Potential Properties |

| Polyester | Ester | Enhanced thermal stability, tunable degradability |

| Polyamide | Amide | High mechanical strength, improved solvent resistance |

| Polyurethane | Urethane | Elasticity, abrasion resistance |

This table represents theoretical polymer types that could be synthesized using 1-(aminomethyl)cyclopentanol as a monomer, based on its functional groups.

In the realm of supramolecular chemistry, the design of molecules that can spontaneously organize into well-defined, non-covalently linked structures is a primary goal. This compound serves as a valuable scaffold for creating such self-assembling systems. The strategic placement of interacting functional groups on the cyclopentane framework can direct the formation of higher-order structures through hydrogen bonding, electrostatic interactions, and van der Waals forces.

Derivatives of this compound can be designed to act as "molecular tectons" or building blocks for supramolecular assemblies. For instance, attaching long alkyl chains could induce amphiphilic character, leading to the formation of micelles or vesicles in aqueous media. Similarly, the introduction of aromatic groups could promote π-π stacking interactions, resulting in the formation of ordered columnar or lamellar structures. These self-assembled systems have potential applications in areas such as drug delivery, sensing, and catalysis.

Table 2: Supramolecular Interactions Enabled by 1-(aminomethyl)cyclopentanol Derivatives

| Interaction Type | Enabling Functional Group | Resulting Supramolecular Structure |

| Hydrogen Bonding | Hydroxyl, Amine | Networks, sheets, helices |

| Electrostatic Interactions | Protonated Amine (from TFA salt) | Ion pairs, bilayers |

| Hydrophobic Interactions | Appended Alkyl Chains | Micelles, vesicles |

| π-π Stacking | Appended Aromatic Rings | Columnar or lamellar arrays |

This table illustrates the types of non-covalent interactions that can be programmed into derivatives of 1-(aminomethyl)cyclopentanol to drive self-assembly.

While the exploration of this compound in these advanced applications is still a developing area of research, its foundational properties position it as a promising candidate for the future development of innovative materials and complex supramolecular systems.

Mechanistic and Theoretical Investigations of 1 Aminomethyl Cyclopentanol Systems

Computational Chemistry for Conformational Analysis and Reactivity Prediction.nih.govnih.gov

Computational approaches are instrumental in exploring the vast conformational landscape of flexible molecules like 1-(aminomethyl)cyclopentanol (B1282178). By identifying low-energy conformations, it is possible to predict the most likely shapes the molecule will adopt in different environments, which in turn governs its reactivity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(aminomethyl)cyclopentanol. nih.gov These studies provide detailed information about the distribution of electrons within the molecule, which is key to predicting its chemical behavior. For instance, the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reactivity.

The electronic structure dictates properties such as bond lengths, bond angles, and dihedral angles for the most stable conformers. In the case of 1-(aminomethyl)cyclopentanol, the cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Calculated Electronic Properties of 1-(aminomethyl)cyclopentanol (Exemplary Data)

| Property | Value | Method |

|---|---|---|

| Dipole Moment | 2.5 D | DFT/B3LYP |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| Ionization Potential | 8.1 eV | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific computational studies on 1-(aminomethyl)cyclopentanol are not widely available.

The behavior of 1-(aminomethyl)cyclopentanol in solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects explicitly. osti.govresearchgate.net By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide insights into the solvation structure, hydrogen bonding networks, and the influence of the solvent on conformational preferences.

For the TFA salt of 1-(aminomethyl)cyclopentanol, MD simulations can model the dissociation of the salt and the solvation of the resulting aminomethylcyclopentanolium and trifluoroacetate (B77799) ions. The simulations can reveal how different solvents, such as water or organic solvents, stabilize different conformations of the cation and how they might mediate interactions with other reactants. This information is crucial for predicting reaction kinetics and mechanisms in solution. For instance, polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating certain reaction pathways.

Mechanistic Elucidation of Reactions Involving 1-(AMINOMETHYL)CYCLOPENTANOL.nih.govarxiv.org

Understanding the step-by-step process of a chemical reaction is a central goal of mechanistic chemistry. Computational methods play a vital role in elucidating these pathways, particularly for complex reactions involving intermediates and transition states that are difficult to observe experimentally.

Any chemical reaction proceeds through a series of elementary steps, often involving short-lived species known as reaction intermediates. wikipedia.org The transition states are the highest energy points along the reaction coordinate connecting reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For reactions involving 1-(aminomethyl)cyclopentanol, such as N-acylation or reactions at the hydroxyl group, computational methods can be used to map out the potential energy surface. By locating the structures and energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For example, in a hypothetical substitution reaction at the hydroxyl group, quantum chemical calculations could distinguish between a concerted (SN2-like) or a stepwise (SN1-like) mechanism by comparing the energies of the respective transition states and any potential carbocation intermediates.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of 1-(aminomethyl)cyclopentanol (Exemplary Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| O-Protonation | TS1 | 5.2 |

| Water Elimination | TS2 | 18.5 |

Note: The data in this table is illustrative and represents a plausible reaction pathway. Specific values would depend on the reactants and reaction conditions.

1-(aminomethyl)cyclopentanol is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). The chirality of a molecule can have a profound influence on its reactivity, especially in reactions with other chiral molecules or in a chiral environment.

Computational studies can be employed to understand the origins of stereoselectivity in reactions involving 1-(aminomethyl)cyclopentanol. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. For example, in a reaction where a chiral reagent is used to acylate the amino group, two different transition states will be formed, one for each enantiomer of 1-(aminomethyl)cyclopentanol. The difference in the calculated energies of these transition states will determine the enantiomeric excess of the product. These computational predictions can be invaluable in the design of stereoselective syntheses.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways for Chiral Control

The absolute configuration of 1-(aminomethyl)cyclopentanol (B1282178) is critical for its application in asymmetric synthesis. While classical resolution and methods starting from the chiral pool are established, future research is trending towards more efficient and versatile enantioselective strategies.

Emerging approaches focus on the asymmetric synthesis of cyclic β-amino acids and their derivatives, which serve as direct precursors. thieme-connect.com Dynamic kinetic resolution (DKR), a powerful technique for converting a racemic mixture entirely into a single desired enantiomer, has been successfully applied to the synthesis of related cyclic amino alcohols and represents a promising avenue. thieme-connect.com This method often involves ruthenium or other transition metal catalysts to achieve high diastereoselectivity and enantioselectivity simultaneously. thieme-connect.com

Another cutting-edge strategy involves the direct, enantioselective C-H functionalization of alcohols. nih.gov A radical relay chaperone strategy, for instance, can transiently convert an alcohol into an imidate radical, which then undergoes a regioselective and enantioselective intramolecular hydrogen atom transfer (HAT) to install the amino group at the β-position. nih.gov This multi-catalytic approach, often combining photocatalysis with chiral copper catalysts, bypasses the need for pre-functionalized substrates and offers a streamlined route to chiral β-amino alcohols. nih.gov

Further exploration into biocatalysis, using enzymes to perform enantioselective deamination or amination, also presents a green and highly selective alternative for achieving chiral control. researchgate.net

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the starting material with a stereoselective reaction to convert a racemate into a single enantiomer. thieme-connect.com | Theoretical 100% yield of the desired enantiomer. |

| Asymmetric C-H Amination | Direct functionalization of C-H bonds using a chiral catalyst to install an amine group with high enantioselectivity. nih.gov | High atom economy and use of simpler, non-prefunctionalized starting materials. |

| Enzymatic Resolution/Deracemization | Use of enzymes to selectively react with one enantiomer in a racemic mixture or to convert a racemate into a single enantiomer. researchgate.net | High selectivity under mild, environmentally benign conditions. |

| Asymmetric Michael Addition | Stereoselective addition of an amine to an α,β-unsaturated ester followed by cyclization to form the cyclopentane (B165970) ring. thieme-connect.com | Builds the chiral center and the cyclic core simultaneously. |

Advanced Applications in Bio-inspired Chemical Synthesis

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The rigid, polycyclic scaffolds found in many natural products are often challenging to synthesize using traditional methods. The conformationally constrained cyclopentane ring of 1-(aminomethyl)cyclopentanol makes it an attractive starting point or intermediate for creating nature-inspired molecular scaffolds. nih.govcymitquimica.com

Future research will likely involve using this compound in complexity-generating tandem reactions to build fused and bridged heterocyclic systems. nih.gov For example, its structure could serve as a key fragment in the asymmetric total synthesis of alkaloids or other bioactive natural products that contain a cyclopentane motif. A biosynthesis-inspired approach could utilize the stereochemistry of 1-(aminomethyl)cyclopentanol to direct subsequent cyclizations and functionalizations, leading to diverse and complex molecular architectures. researchgate.net Such strategies are crucial for drug discovery, providing access to novel chemical matter with potential therapeutic applications. nih.gov

Development of Next-Generation Organocatalysts and Chiral Ligands

The design of new chiral ligands and organocatalysts is central to advancing asymmetric catalysis. mdpi.com 1-(Aminomethyl)cyclopentanol, as a chiral β-amino alcohol, is an ideal candidate for development into a "privileged" ligand scaffold. nih.gov Its structure allows for straightforward modification of both the amine and alcohol groups to fine-tune steric and electronic properties.

Future work will focus on incorporating this scaffold into various ligand classes. For example, it can be used to synthesize chiral oxazolines or phosphine-oxazoline (PHOX-type) ligands for transition-metal catalysis. nih.gov These ligands are highly effective in a range of reactions, including hydrogenations and palladium-catalyzed allylic substitutions. nih.gov

Furthermore, derivatives of 1-(aminomethyl)cyclopentanol could function directly as organocatalysts. Chiral primary amines are known to catalyze reactions via enamine or iminium ion intermediates. This opens the door for its use in asymmetric aldol (B89426), Mannich, and Michael reactions. The development of related cyclic (alkyl)(amino)carbenes (CAACs) derived from chiral backbones is also an emerging area, offering ligands with unique electronic properties for catalysis. chemistryviews.org

| Catalyst/Ligand Type | Potential Asymmetric Reaction | Rationale |

|---|---|---|

| Primary Amine Organocatalyst | Michael Addition, Aldol Reaction | Catalysis proceeds via formation of chiral enamines or iminium ions. |

| Bisoxazoline (BOX) Ligands | Friedel-Crafts Alkylation, Diels-Alder Reaction | Forms chiral complexes with Lewis acidic metals to create a chiral environment. nih.gov |

| Phosphoramidite Ligands | Asymmetric Conjugate Addition, Allylic Alkylation | Highly modular ligands for various transition metals (Rh, Ir, Pd, Cu). |

| Biphenol-based Catalysts | Petasis Reaction, Carbonyl Additions | Acts as a chiral Brønsted acid or coordinates with boronic acids to direct stereochemistry. nih.gov |

Interdisciplinary Research with Material Science and Nanotechnology

The intersection of chirality and materials science is a rapidly growing field. Chiral monomers can impart unique chiroptical properties to polymers and supramolecular structures. cmu.edunih.gov The bifunctional nature of 1-(aminomethyl)cyclopentanol makes it a prime candidate for a chiral monomer in the synthesis of novel functional polymers. cymitquimica.com

In nanotechnology, chiral molecules are being explored as capping agents to create chiral nanoparticles with unique plasmonic properties. Derivatives of 1-(aminomethyl)cyclopentanol could be used to functionalize the surface of gold or silver nanoparticles. Furthermore, this scaffold could be integrated into the structure of metal-organic frameworks (MOFs), creating chiral porous materials for enantioselective separations or asymmetric catalysis. researchgate.net The ability to induce supramolecular chirality in systems composed of achiral monomers using chiral additives (like a derivative of 1-(aminomethyl)cyclopentanol) is another exciting frontier, with potential applications in spin-selective electronics. nih.gov

Conclusion

Summary of 1-(AMINOMETHYL)CYCLOPENTANOL (B1282178) TFA Salt’s Academic Impact

The academic impact of 1-(aminomethyl)cyclopentanol trifluoroacetate (B77799) (TFA) salt is primarily centered on its role as a versatile building block in synthetic and medicinal chemistry. While direct research focusing exclusively on the TFA salt is not extensively documented in publicly available literature, its significance can be inferred from the academic interest in its constituent cation, 1-(aminomethyl)cyclopentanol, and the common use of TFA as a counter-ion in pharmaceutical and peptide research.

The 1-(aminomethyl)cyclopentanol moiety is recognized for its utility as a synthetic intermediate. cymitquimica.com Its structure, featuring a primary amine and a hydroxyl group on a cyclopentane (B165970) scaffold, offers multiple points for chemical modification, making it a valuable component in the construction of more complex molecules. cymitquimica.com Research has demonstrated synthetic routes to this compound, for instance, from 1-hydroxycyclopentanecarbonitrile, yielding the hydrochloride salt, which indicates its accessibility for research purposes. The structural rigidity imparted by the cyclopentane ring is a desirable feature in drug design, potentially influencing the conformational behavior of larger molecules into which it is incorporated. cymitquimica.com

The trifluoroacetate counter-ion is frequently employed in the purification of peptides and other amine-containing compounds via high-performance liquid chromatography (HPLC). Its use as an ion-pairing reagent is standard practice. Therefore, the existence of 1-(aminomethyl)cyclopentanol as a TFA salt is highly probable within research contexts, particularly during its purification and isolation.

Derivatives and analogs of 1-(aminomethyl)cyclopentanol have been explored in the context of medicinal chemistry. For example, cyclopentyl-pyrimidine based analogues have been investigated as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a target in cancer therapy. nih.gov This highlights the potential of the cyclopentanol (B49286) scaffold in the development of kinase inhibitors and other biologically active agents. The academic contribution of 1-(aminomethyl)cyclopentanol TFA salt, therefore, lies in its foundational role in enabling the synthesis and investigation of these more complex and potentially therapeutic molecules.

| Feature | Significance |

| Chemical Structure | Possesses a primary amine and a hydroxyl group on a rigid cyclopentane ring, offering multiple sites for synthetic modification. |

| Synthetic Intermediate | Serves as a building block for more complex molecules, particularly in the field of medicinal chemistry. |

| TFA Counter-ion | Facilitates purification and handling of the parent compound, a common practice in chemical and pharmaceutical research. |

| Medicinal Chemistry | The core scaffold is found in compounds investigated as potential kinase inhibitors, indicating its relevance in drug discovery. |

Outlook on Unexplored Research Avenues and Challenges

While 1-(aminomethyl)cyclopentanol has found its niche as a synthetic intermediate, several avenues of research involving its TFA salt remain largely unexplored. These present both opportunities and challenges for the scientific community.

Unexplored Research Avenues:

Novel Ligand Development: The bifunctional nature of 1-(aminomethyl)cyclopentanol (amine and alcohol) makes it an attractive candidate for the development of novel ligands for metal catalysis or as scaffolds in asymmetric synthesis. The specific influence of the TFA counter-ion on the coordination chemistry and catalytic activity of such complexes is an area ripe for investigation.

Biological Activity Screening: Although derivatives have shown promise, the intrinsic biological activity of 1-(aminomethyl)cyclopentanol itself has not been extensively profiled. A systematic screening of this compound against various biological targets, such as G-protein coupled receptors or enzymes, could uncover novel pharmacological properties. The TFA salt would be a suitable form for such in vitro studies.

Materials Science Applications: The rigid cyclopentane core and the presence of hydrogen-bonding groups suggest that derivatives of 1-(aminomethyl)cyclopentanol could be used to create novel polymers or supramolecular assemblies with interesting material properties. The role of the TFA anion in directing the self-assembly of such structures is a potential area of inquiry.

Conformational Studies: A detailed investigation into the conformational preferences of 1-(aminomethyl)cyclopentanol, both as the free base and as its TFA salt, could provide valuable insights for the rational design of more constrained and potent analogs for specific biological targets.

Challenges:

Limited Commercial Availability: While the hydrochloride salt is commercially available, the specific TFA salt may require in-house synthesis and purification, which can be a hurdle for some research groups.

Chirality: 1-(aminomethyl)cyclopentanol is a chiral molecule. The synthesis of enantiomerically pure forms can be challenging and may be necessary for specific biological applications where stereochemistry is critical for activity.

Lack of Precedent: The limited body of published research specifically on this compound means that new investigations will be breaking new ground, which can be both exciting and challenging due to the lack of established protocols and comparative data.

TFA Toxicity: While widely used in research, residual trifluoroacetic acid can be toxic, which is a consideration for any potential in vivo applications of the compound in this salt form. This would necessitate efficient methods for salt exchange to a more biocompatible form.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Aminomethyl)cyclopentanol TFA salt, and how is purity optimized during synthesis?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of nitro intermediates (e.g., 1-nitromethylcyclopentanol) or reductive amination. TFA is introduced during deprotection steps (e.g., Boc removal). Purity is optimized using column chromatography (silica gel, elution with CH₂Cl₂/MeOH gradients) and recrystallization in ethanol/water. Post-synthesis, HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) is used to verify purity (>95%) .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to identify amine and hydroxyl protons; LC-QToF-MS for accurate mass determination (expected [M+H]⁺ = 116.1).

- Purity assessment : Reverse-phase HPLC (UV detection at 210 nm) with a gradient elution (0.1% TFA in H₂O/MeCN).

- TFA quantification : Ion chromatography (conductivity detector) to measure residual TFA (<1% recommended for cell assays) .

Q. Why is TFA used in synthesizing 1-(Aminomethyl)cyclopentanol, and how does residual TFA affect experimental outcomes?

- Methodological Answer : TFA is a strong acid used to protonate the amine group during deprotection. Residual TFA can alter pH-dependent assays (e.g., enzyme kinetics) or reduce cell viability. Mitigation strategies include lyophilization (repeated freeze-drying cycles) or dialysis (1 kDa MWCO membrane, 0.1 M NH₄HCO₃ buffer) to remove TFA .

Advanced Research Questions

Q. How can batch-to-batch variability in TFA salt content be minimized for sensitive bioassays (e.g., receptor binding studies)?

- Methodological Answer :

- Quality Control (QC) : Request batch-specific peptide content analysis (via amino acid analysis) and TFA quantification.

- Pre-treatment : Use ion-exchange resins (e.g., AG 1-X8 resin) to replace TFA with acetate.

- Documentation : Maintain a QC log with HPLC chromatograms, MS data, and solubility profiles for cross-batch comparisons .

Q. What experimental strategies mitigate TFA interference in cell-based assays using this compound?

- Methodological Answer :

- TFA Removal : Dialyze the compound against PBS (pH 7.4) for 24 hours.

- Alternative Salts : Synthesize the compound as a hydrochloride salt (if compatible with the assay).

- Control Experiments : Include a TFA-only control (equivalent concentration) to isolate its effects .

Q. How can researchers resolve discrepancies in bioactivity data between different batches of this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare TFA content, solubility (via nephelometry), and hygroscopicity.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate batch parameters (e.g., TFA%, water content) with bioactivity outliers.

- Replication : Repeat assays with pre-treated batches (TFA removed) to confirm findings .

Q. What safety precautions are critical when handling this compound, considering its decomposition products?

- Methodological Answer :

- Decomposition Risks : Heating above 150°C releases toxic NOₓ and Cl⁻ fumes. Use fume hoods and thermal monitoring during lyophilization.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers under nitrogen .

Q. How should pharmacokinetic studies be designed to account for TFA’s impact on 1-(Aminomethyl)cyclopentanol’s bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.